

structural differences between o-, m-, and p-Phenylenediacetic acid isomers

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Compound of Interest

Compound Name: *m*-Phenylenediacetic acid

Cat. No.: B1677531

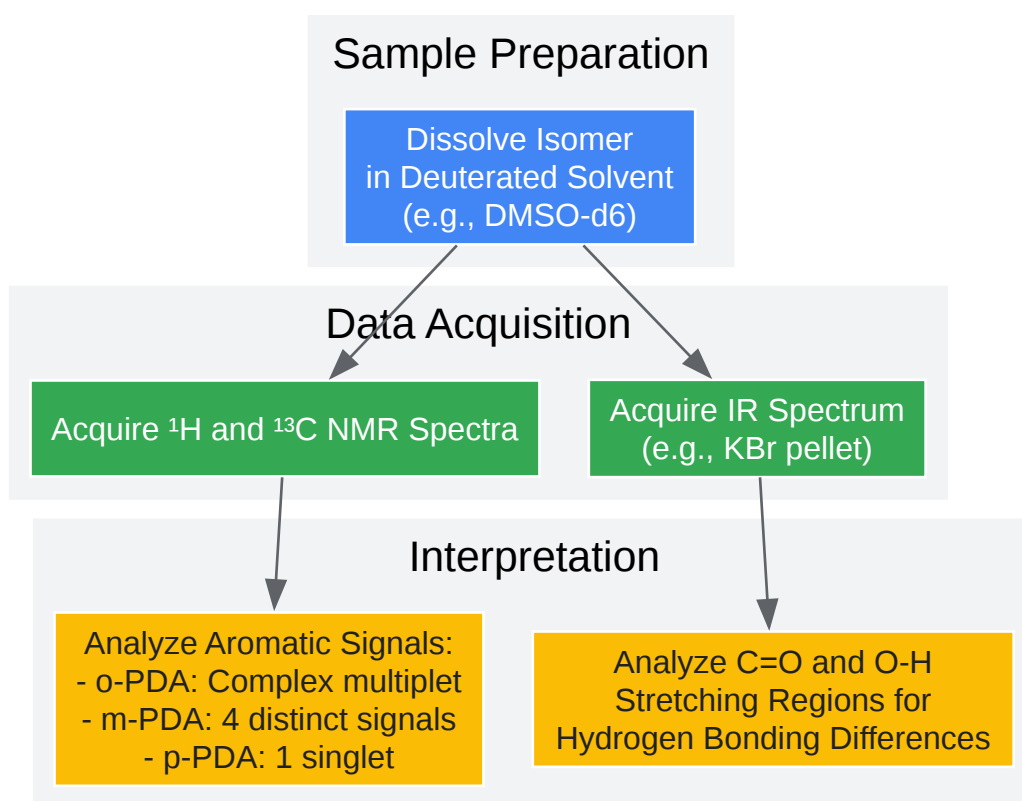
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The Isomeric Landscape of Phenylenediacetic Acid

Phenylenediacetic acid is characterized by a central benzene ring substituted with two carboxymethyl groups ($-\text{CH}_2\text{COOH}$). The constitutional isomerism arises from the relative positions of these two groups: 1,2-(ortho), 1,3-(meta), or 1,4-(para). This seemingly subtle structural variation imposes significant constraints on molecular symmetry, conformational freedom, and the potential for both intramolecular and intermolecular interactions. These differences manifest in distinct physicochemical properties and are critical determinants for the architecture of larger assemblies, such as metal-organic frameworks (MOFs) and liquid crystal polymers.^{[1][2]}

o-Phenylenediacetic Acid	m-Phenylenediacetic Acid	p-Phenylenediacetic Acid
o_pda	m_pda	p_pda

Spectroscopic Analysis Workflow



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References

- 1. p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]
- 2. bocsci.com [bocsci.com]
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